molecular formula C14H19NO2 B6762396 Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone

Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone

Cat. No.: B6762396
M. Wt: 233.31 g/mol
InChI Key: OSPMOKQWRNZERY-UHFFFAOYSA-N
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Description

Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a furan ring, a nonane ring, and an azaspiro linkage, making it a subject of interest in various fields of research.

Properties

IUPAC Name

furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-3-7-15(10-14(11)5-2-6-14)13(16)12-4-8-17-9-12/h4,8-9,11H,2-3,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPMOKQWRNZERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC12CCC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone typically involves multiple steps, starting with the preparation of the furan ring and the azaspiro nonane structure. The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst. The azaspiro nonane structure is often prepared through a series of cyclization and functionalization reactions involving amines and ketones.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Halogenated furans, nitrofurans

Scientific Research Applications

Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azaspiro nonane structure may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone
  • Furan-3-yl-(8-methyl-6-azaspiro[3.5]nonan-6-yl)methanone
  • Furan-3-yl-(9-methyl-5-azaspiro[3.5]nonan-6-yl)methanone

Uniqueness

Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone is unique due to its specific spiro linkage and the presence of both a furan ring and an azaspiro nonane structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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